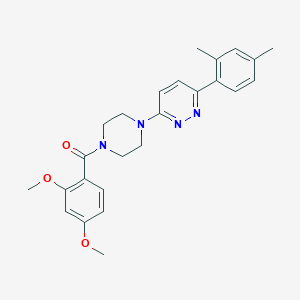

![molecular formula C12H12O3 B2643503 3,7,8,9-tetrahydro-2H-benzo[g][1,4]benzodioxin-6-one CAS No. 15128-62-8](/img/structure/B2643503.png)

3,7,8,9-tetrahydro-2H-benzo[g][1,4]benzodioxin-6-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

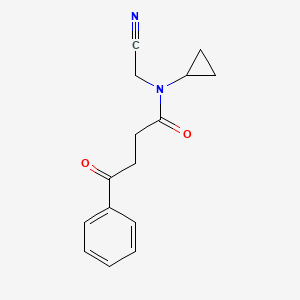

“3,7,8,9-tetrahydro-2H-benzo[g][1,4]benzodioxin-6-one” is a chemical compound that contains a total of 29 bonds, including 17 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 ketone (aromatic), and 2 ethers (aromatic) . It consists of 27 atoms in total, including 12 Hydrogen atoms, 12 Carbon atoms, and 3 Oxygen atoms .

Molecular Structure Analysis

The molecular structure of “3,7,8,9-tetrahydro-2H-benzo[g][1,4]benzodioxin-6-one” is complex, with multiple types of bonds and rings. It contains 17 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 ketone (aromatic), and 2 ethers (aromatic) .Applications De Recherche Scientifique

Dopaminergic Activity Research

Research on substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, structurally related to 3,7,8,9-tetrahydro-2H-benzo[g][1,4]benzodioxin-6-one, has highlighted their potential as dopaminergic agents. These benzazepines, synthesized through specific cyclization and demethylation processes, exhibited significant dopaminergic activity, determined through their effects on renal blood flow and renal vascular resistance in anesthetized dogs. Further studies on rats and in vitro assays confirmed their central dopaminergic activity, with the most potent compounds showing specific structural characteristics, such as hydroxyl groups on the phenyl group and certain substitutions at the 3' position (Pfeiffer et al., 1982).

Heterocyclic Chemistry and Analogue Synthesis

Studies have also delved into the synthesis of new derivatives and ring systems of annulated pyrrolobenzo[1,4]diazepines, showcasing the chemical versatility of structures related to 3,7,8,9-tetrahydro-2H-benzo[g][1,4]benzodioxin-6-one. These efforts have led to the creation of new ring systems and highlighted the CH-acidity of certain positions, which was utilized in various chemical reactions (Schmidt et al., 2008).

Bioactivity and Ecological Role of Benzoxazinones

Research has also been conducted on the bioactivity and ecological role of benzoxazinones, a class of compounds closely related to 3,7,8,9-tetrahydro-2H-benzo[g][1,4]benzodioxin-6-one. These compounds have been studied extensively for their phytotoxic, antifungal, antimicrobial, and antifeedant effects. Benzoxazinones and their derivatives have also been considered as leads for natural herbicide models, emphasizing the importance of their degradation products in chemical defense mechanisms. Furthermore, benzoxazinones have shown potential in pharmaceutical development, highlighting the chemical and biological versatility of this class of compounds (Macias et al., 2009).

Propriétés

IUPAC Name |

3,7,8,9-tetrahydro-2H-benzo[g][1,4]benzodioxin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c13-10-3-1-2-8-6-11-12(7-9(8)10)15-5-4-14-11/h6-7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROJNZXITRNBCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C=C2C(=O)C1)OCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethyl]but-2-enamide](/img/structure/B2643422.png)

![[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-pyrazin-2-ylmethanone](/img/structure/B2643424.png)

![3,4,5-trimethoxy-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2643427.png)

![N-(4-(4-isopropylphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2643430.png)

![3-{[(2,5-dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2643431.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-5-yl}propanamide](/img/structure/B2643435.png)

![(1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B2643436.png)

![N-Benzyl-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2643441.png)